N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)15-8-2-3-9-16(15)25-19(27)18(26)24-11-5-7-14-12-13-6-1-4-10-17(13)28-14/h1-4,6,8-10,12H,5,7,11H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAREPVAOKWXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions One common method involves the initial formation of the benzofuran moiety through a cyclization reactionThe trifluoromethylphenyl group is then attached using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include benzofuran-2,3-dione, amine derivatives, and substituted trifluoromethylphenyl compounds.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Structural Analog: Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)
- Key Differences :
- Flutolanil has a benzamide backbone, whereas the target compound uses an ethanediamide linker.
- The trifluoromethyl group in flutolanil is on a benzamide ring, while in the target compound, it is on a phenyl group connected via oxamide.
- Flutolanil’s benzamide structure is associated with fungicidal activity, but the target compound’s benzofuran group could confer distinct bioactivity due to increased aromatic stacking interactions .
Ryanodine Receptor (RyR) Modulators: Chlorantraniliprole and Cyantraniliprole
- Key Differences: Chlorantraniliprole and cyantraniliprole are anthranilic diamides with pyrazole or cyanopyridine substituents, unlike the target compound’s benzofuran and oxamide groups. The target compound lacks the halogenated pyridine/pyrazole motifs critical for RyR binding in these insecticides.
- Functional Implications: Anthranilic diamides exhibit high specificity for insect RyRs. The target compound’s benzofuran-propyl chain may redirect activity toward non-RyR targets, such as mitochondrial complexes or cytochrome P450 enzymes .
Ethanediamide Analogs: N-[2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]-N'-[3-(Trifluoromethyl)phenyl]Ethanediamide
- Key Differences: This analog replaces benzofuran with a tetrahydroquinoline group, introducing a saturated nitrogen-containing ring. The propyl chain in the target compound vs. an ethyl chain in the analog may alter solubility and membrane permeability.
- Functional Implications: Tetrahydroquinoline’s basic nitrogen could enhance interactions with acidic residues in enzyme active sites, whereas benzofuran’s rigidity might favor hydrophobic binding pockets .
Computational Insights: Docking and Binding Affinity
AutoDock Vina and AutoDock4 (–2) enable comparative docking studies:
- Hypothetical Binding Modes: The trifluoromethylphenyl group likely anchors the compound in hydrophobic regions of target proteins. The benzofuran moiety may engage in π-π stacking with aromatic amino acids (e.g., Phe, Tyr), while the oxamide linker could form hydrogen bonds.
- Comparison to Anthranilic Diamides :
- Anthranilic diamides exhibit tighter binding to RyRs due to their planar, halogenated cores. The target compound’s benzofuran-propyl chain might reduce RyR affinity but improve interactions with other targets (e.g., GABA receptors) .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, known for its presence in various bioactive compounds. The structural formula can be represented as follows:
Key Structural Components:
- Benzofuran Ring: Contributes to the compound's biological activity.
- Trifluoromethyl Group: Enhances lipophilicity and may influence metabolic stability.
- Ethanediamide Backbone: Facilitates interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antioxidant Properties: Benzofuran derivatives often exhibit antioxidant activity, reducing oxidative stress in cells.
- Receptor Modulation: It may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that benzofuran derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal properties , effective against common fungal pathogens.
Anticancer Activity
Several studies have reported the anticancer potential of benzofuran compounds:
- Mechanism: Induction of apoptosis in cancer cells through the modulation of apoptotic pathways.
- Case Study Findings:
- In vitro studies demonstrated a dose-dependent decrease in cell viability in various cancer cell lines (e.g., breast, colon).
- IC50 values ranged from 5 to 15 µM, indicating potent activity against cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HCT116 (Colon) | 8 | Cell cycle arrest |
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Anti-Alzheimer's Activity: In vitro assays indicated inhibition of acetylcholinesterase (AChE), suggesting potential benefits in Alzheimer's disease management.
- Neuroprotective Mechanisms: Reduction in oxidative stress markers and modulation of neuroinflammatory responses.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
